Cas no 303152-30-9 (1,1-BIS(4-CHLOROPHENYL)-2-[(2,6-DICHLOROPHENYL)SULFANYL]-1-ETHANOL)

1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol is a chlorinated aromatic compound featuring a hydroxyl group and a thioether linkage. Its molecular structure, incorporating multiple chloro-substituted phenyl rings, suggests potential utility as an intermediate in organic synthesis, particularly for agrochemicals or pharmaceuticals. The presence of both hydroxyl and sulfanyl functional groups enhances its reactivity, enabling derivatization for tailored applications. The compound’s stability under standard conditions and its defined stereochemistry may offer advantages in selective transformations. Due to its structural complexity, it could serve as a precursor for specialized fine chemicals, though further characterization of its physicochemical properties and reactivity profile is recommended for precise applications.
1,1-BIS(4-CHLOROPHENYL)-2-[(2,6-DICHLOROPHENYL)SULFANYL]-1-ETHANOL structure
303152-30-9 structure
Product Name:1,1-BIS(4-CHLOROPHENYL)-2-[(2,6-DICHLOROPHENYL)SULFANYL]-1-ETHANOL
CAS No:303152-30-9
MF:C20H14Cl4OS
MW:444.201560497284
CID:5269906
Update Time:2025-06-10

1,1-BIS(4-CHLOROPHENYL)-2-[(2,6-DICHLOROPHENYL)SULFANYL]-1-ETHANOL Chemical and Physical Properties

Names and Identifiers

    • 1,1-BIS(4-CHLOROPHENYL)-2-[(2,6-DICHLOROPHENYL)SULFANYL]-1-ETHANOL
    • 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-ol
    • Benzenemethanol, 4-chloro-α-(4-chlorophenyl)-α-[[(2,6-dichlorophenyl)thio]methyl]-
    • Inchi: 1S/C20H14Cl4OS/c21-15-8-4-13(5-9-15)20(25,14-6-10-16(22)11-7-14)12-26-19-17(23)2-1-3-18(19)24/h1-11,25H,12H2
    • InChI Key: NYVYTBNLMMTHBP-UHFFFAOYSA-N
    • SMILES: C(O)(CSC1=C(Cl)C=CC=C1Cl)(C1=CC=C(Cl)C=C1)C1=CC=C(Cl)C=C1

1,1-BIS(4-CHLOROPHENYL)-2-[(2,6-DICHLOROPHENYL)SULFANYL]-1-ETHANOL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
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1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol
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Additional information on 1,1-BIS(4-CHLOROPHENYL)-2-[(2,6-DICHLOROPHENYL)SULFANYL]-1-ETHANOL

1,1-Bis(4-Chlorophenyl)-2-[(2,6-Dichlorophenyl)Sulfanyl]-1-Ethanol (CAS No. 303152-30-9)

1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol (CAS No. 303152-30-9) is a complex organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include two 4-chlorophenyl groups and a 2,6-dichlorophenyl sulfanyl moiety. These structural elements contribute to its potential as a lead compound in the development of novel therapeutic agents.

The chemical structure of 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol is particularly noteworthy for its ability to interact with various biological targets. The presence of multiple chlorine atoms and the sulfanyl group imparts specific physicochemical properties that can influence its pharmacokinetics and pharmacodynamics. Recent studies have highlighted the importance of these structural features in modulating the compound's biological activity.

In the context of medicinal chemistry, 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol has been investigated for its potential as an inhibitor of specific enzymes and receptors. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cellular signaling pathways. This property makes it a promising candidate for the treatment of diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders.

Furthermore, the compound's ability to cross the blood-brain barrier has been explored in preclinical studies. This characteristic is crucial for developing drugs that target neurological conditions. Studies have demonstrated that 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol can effectively penetrate the brain tissue, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol involves a series of well-defined chemical reactions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 2,6-dichlorothiophenol in the presence of a suitable base and solvent. The resulting intermediate is then reduced to form the final product. This synthetic method is highly reproducible and can be scaled up for industrial production.

In addition to its therapeutic potential, 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol has been studied for its toxicological properties. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further development. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

The pharmacokinetic profile of 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol has also been extensively studied. Data from animal models indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily by the liver and excreted via urine and feces.

Clinical trials are currently underway to evaluate the safety and efficacy of 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol in human subjects. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. These findings have paved the way for further clinical investigations to explore its therapeutic potential in various disease conditions.

In conclusion, 1,1-bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol (CAS No. 303152-30-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in clinical settings.

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